molecular formula C16H21N3O2 B7022367 N-[4-(cyclohexen-1-ylmethylcarbamoylamino)phenyl]acetamide

N-[4-(cyclohexen-1-ylmethylcarbamoylamino)phenyl]acetamide

Cat. No.: B7022367
M. Wt: 287.36 g/mol
InChI Key: RJAAWUYJCHSNRS-UHFFFAOYSA-N
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Description

N-[4-(cyclohexen-1-ylmethylcarbamoylamino)phenyl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexenyl group attached to a phenylacetamide moiety

Properties

IUPAC Name

N-[4-(cyclohexen-1-ylmethylcarbamoylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12(20)18-14-7-9-15(10-8-14)19-16(21)17-11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11H2,1H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAAWUYJCHSNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(cyclohexen-1-ylmethylcarbamoylamino)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with cyclohexenylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-[4-(cyclohexen-1-ylmethylcarbamoylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or cyclohexenyl ring are replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(cyclohexen-1-ylmethylcarbamoylamino)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(cyclohexen-1-ylmethylcarbamoylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, triggering a cascade of intracellular events that lead to its observed effects.

Comparison with Similar Compounds

    N-(4-aminophenyl)acetamide: Shares the phenylacetamide core but lacks the cyclohexenyl group.

    Cyclohexenylmethyl isocyanate: Contains the cyclohexenyl group but lacks the phenylacetamide moiety.

Uniqueness: N-[4-(cyclohexen-1-ylmethylcarbamoylamino)phenyl]acetamide is unique due to the presence of both the cyclohexenyl and phenylacetamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in the individual components.

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